6,6'-Dimethyl-2,2'-bipyridine
CAS No.: 4411-80-7
Cat. No.: VC2308279
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4411-80-7 |
---|---|
Molecular Formula | C12H12N2 |
Molecular Weight | 184.24 g/mol |
IUPAC Name | 2-methyl-6-(6-methylpyridin-2-yl)pyridine |
Standard InChI | InChI=1S/C12H12N2/c1-9-5-3-7-11(13-9)12-8-4-6-10(2)14-12/h3-8H,1-2H3 |
Standard InChI Key | OHJPGUSXUGHOGE-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)C2=CC=CC(=N2)C |
Canonical SMILES | CC1=NC(=CC=C1)C2=CC=CC(=N2)C |
Introduction
Structural Characteristics and Physical Properties
6,6'-Dimethyl-2,2'-bipyridine (C₁₂H₁₂N₂) is a derivative of 2,2'-bipyridine with methyl groups positioned at the 6 and 6' positions of the pyridine rings. This strategic positioning of methyl groups introduces steric hindrance that significantly influences the compound's coordination geometry when interacting with metal ions. The compound appears as a white to light yellow crystalline solid or powder under standard conditions .
The physical properties of 6,6'-Dimethyl-2,2'-bipyridine are summarized in the following table:
Property | Value |
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Molecular Formula | C₁₂H₁₂N₂ |
Molecular Weight | 184.24 g/mol |
Melting Point | 93-95°C |
Boiling Point | 286°C |
Density | 1.060±0.06 g/cm³ (Predicted) |
Physical State | White to light yellow crystalline solid or powder |
Solubility | Highly soluble in methanol |
pKa | 5.20±0.22 (Predicted) |
CAS Number | 4411-80-7 |
The compound is also known by several synonyms including 6,6'-dimethyl-2,2'-dipyridyl, bipicoline, 6,6'-bi-2-picoline, and 2-methyl-6-(6-methylpyridin-2-yl)pyridine .
Molecular Structure
The bipyridine backbone consists of two pyridine rings connected by a single bond between their respective 2-positions. The nitrogen atoms are positioned to facilitate chelation with metal ions, creating a five-membered ring upon coordination. The methyl groups at the 6 and 6' positions introduce steric effects that influence the compound's coordination behavior, often leading to distorted geometries in metal complexes compared to the unsubstituted bipyridine .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 6,6'-Dimethyl-2,2'-bipyridine, each with specific advantages depending on the desired scale and available starting materials.
Stille Coupling
One efficient method involves the Stille coupling reaction between 6-methyl-2-trimethylstanniopyridine and appropriate pyridine derivatives. For example, the coupling of 6-methyl-2-trimethylstanniopyridine with 2-chloro-6-methyl-3-nitropyridine in the presence of palladium catalysts such as [Pd(PPh₃)₂Cl₂] has been reported to yield related compounds .
Homocoupling Reactions
The homocoupling of 6-bromopicoline represents another synthetic pathway, typically employing nickel catalysts under inert conditions. This reaction is generally conducted in solvents like DMF or THF at temperatures ranging from 80-120°C over 12-24 hours .
Suzuki Coupling
Suzuki coupling between 6-bromo-2-methylpyridine and 6-methylpyridin-2-ylboronic acid, utilizing palladium catalysts such as Pd(PPh₃)₄ and bases like potassium carbonate in toluene, provides another viable synthetic route. This approach can achieve yields exceeding 70% when followed by rigorous purification via column chromatography .
Chemical Properties and Reactivity
The chemical behavior of 6,6'-Dimethyl-2,2'-bipyridine is largely defined by its nitrogen-containing heterocyclic structure and the steric effects introduced by the methyl substituents.
Coordination Chemistry
The most significant chemical property of 6,6'-Dimethyl-2,2'-bipyridine is its ability to function as a bidentate ligand, forming stable complexes with various metal ions. The compound coordinates through the two nitrogen atoms of the pyridine rings, creating chelate complexes with enhanced stability .
The 6,6'-dimethyl substitution pattern introduces unique steric effects that influence the coordination geometry and stability of the resulting metal complexes. These steric effects often lead to distorted octahedral or tetrahedral geometries in the metal complexes, which can significantly affect their catalytic properties and reactivity .
Types of Metal Complexes
6,6'-Dimethyl-2,2'-bipyridine forms coordination complexes with numerous metal ions, including:
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Palladium(II) complexes
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Platinum(II) complexes
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Copper(I) and (II) complexes
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Cobalt(II) complexes
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Zinc(II) complexes
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Cadmium(II) complexes
Research has shown that in solution, the compound coordinates to Cd(II), Cu(I), and Zn(II) as a bipyridyl ligand. NMR studies indicate that in these complexes, the chemical shift of amino group protons (in derivatized versions) shifts upfield to approximately δ 5 compared to the uncoordinated ligand where they resonate at δ 6.5 .
Crystal Structure Analysis
X-ray crystallographic studies have provided detailed insights into the coordination behavior of 6,6'-Dimethyl-2,2'-bipyridine derivatives. For instance, the crystal structure of [(CdLCl₂)₂], where L represents 3-amino-6,6′-dimethyl-2,2′-bipyridine, has been determined. In this structure, the complex crystallizes as a dimer where each cadmium binds three chloride ligands and a bipyridyl ligand in a distorted trigonal-bipyramidal arrangement .
Applications in Research and Industry
The unique structural and chemical properties of 6,6'-Dimethyl-2,2'-bipyridine have led to its application in various scientific and industrial contexts.
Catalysis Applications
Metal complexes of 6,6'-Dimethyl-2,2'-bipyridine serve as catalysts in numerous organic reactions. The steric and electronic properties imparted by the methyl substituents can enhance catalytic activity and selectivity in reactions such as:
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Oxidation and reduction reactions
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Carbon-carbon bond forming reactions
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Cross-coupling reactions (e.g., Suzuki and Heck reactions)
The distinctive coordination geometry induced by the methyl groups can create unique catalytic environments that promote specific reaction pathways or enhance selectivity .
Analytical Applications
The compound's ability to form stable, well-defined metal complexes has led to its use in analytical chemistry applications, including:
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Metal ion detection and quantification
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Development of chemosensors for specific analytes
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Spectroscopic probes for studying metal-ligand interactions
Materials Science Applications
Metal complexes incorporating 6,6'-Dimethyl-2,2'-bipyridine have been explored for applications in materials science, including:
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Development of luminescent materials
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Creation of metal-organic frameworks (MOFs)
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Design of molecular machines and switches based on metal-ligand interactions
Biological Activities and Medicinal Applications
Research has revealed several potential biological activities associated with 6,6'-Dimethyl-2,2'-bipyridine and its metal complexes.
Antimicrobial Activity
6,6'-Dimethyl-2,2'-bipyridine exhibits antimicrobial properties, with potential mechanisms including:
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Disruption of cell membrane integrity, leading to increased permeability and cell lysis
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Inhibition of protein synthesis through interference with bacterial ribosomal function
Antioxidant Properties
The compound demonstrates antioxidant activity that can mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and potentially enhance the activity of endogenous antioxidant enzymes.
Relevance to Antitumor Drugs
Some derivatives of 6,6'-Dimethyl-2,2'-bipyridine serve as models for the central subunits of antitumor drugs. For example, 3-amino-6,6′-dimethyl-2,2′-bipyridine has been studied as a model for the central subunit of the antitumor drug streptonigrin. Understanding the structural and electronic properties of these models can inform the development of new therapeutic agents .
Spectroscopic Characterization
Spectroscopic techniques provide valuable tools for characterizing 6,6'-Dimethyl-2,2'-bipyridine and monitoring its interactions with metal ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed insights into the structure and dynamics of 6,6'-Dimethyl-2,2'-bipyridine:
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¹H NMR typically shows methyl groups as singlets at δ 2.5-2.7 ppm, while pyridyl protons appear as doublets at δ 7.2-8.5 ppm
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¹³C NMR reveals methyl carbons resonating at δ 20-25 ppm, with pyridyl carbons ranging from δ 120-155 ppm
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Changes in chemical shifts upon metal coordination provide valuable information about binding modes and strengths
Interestingly, temperature-dependent NMR studies of derivatives like 3-amino-6,6′-dimethyl-2,2′-bipyridine have revealed dynamic behaviors. For instance, at low temperatures in [²H₆]acetone, this derivative adopts a planar conformation stabilized by hydrogen bonding between the amino group and the pyridyl nitrogen in the adjacent ring. Line shape analysis indicates that the barrier to rotation about the amino-bipyridyl bond (ΔG‡) is approximately 38 kJ mol⁻¹ at 200 K, which is significantly lower than the barrier to rotation about the biaryl bond connecting the aryl rings .
Comparison with Related Bipyridine Derivatives
Understanding the relationship between 6,6'-Dimethyl-2,2'-bipyridine and other bipyridine derivatives provides valuable context for evaluating its unique properties and applications.
Structural Comparisons
Several structurally related bipyridine derivatives offer interesting comparisons:
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2,2'-Bipyridine: The parent compound without methyl substituents
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4,4'-Dimethyl-2,2'-bipyridine: A derivative with methyl groups at the 4 and 4' positions
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5,5'-Dimethyl-2,2'-bipyridine: A derivative with methyl groups at the 5 and 5' positions
The position of methyl substituents significantly influences the compounds' steric and electronic properties, particularly regarding their coordination behavior with metal ions .
Steric Effects
The 6,6'-dimethyl substitution pattern introduces distinctive steric effects that differentiate this compound from other bipyridine derivatives:
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The methyl groups at the 6,6'-positions create steric hindrance around the nitrogen donor atoms
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This steric hindrance affects the coordination geometry and stability of metal complexes
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The resulting distorted coordination geometries can lead to unique reactivity patterns and catalytic properties
Current Research Trends and Future Directions
Research involving 6,6'-Dimethyl-2,2'-bipyridine continues to evolve, with several emerging trends and future directions.
Advanced Catalytic Applications
Current research explores the development of new catalytic systems based on 6,6'-Dimethyl-2,2'-bipyridine metal complexes:
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Asymmetric catalysis for stereoselective transformations
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Photoredox catalysis utilizing the unique electronic properties of the ligand
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Tandem catalytic processes combining multiple reaction types
Materials Development
The compound is being incorporated into advanced materials with specialized functions:
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Stimuli-responsive materials that change properties based on external triggers
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Supramolecular assemblies with programmable structures and functions
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Functional coatings with tailored surface properties
Medicinal Chemistry Applications
Building on observed biological activities, researchers are investigating medicinal applications:
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Development of metal-based therapeutics utilizing the coordination properties of the ligand
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Design of targeted drug delivery systems incorporating metal-ligand complexes
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Creation of diagnostic agents for medical imaging and sensing
Synthesis and Purification Challenges
The preparation of high-purity 6,6'-Dimethyl-2,2'-bipyridine presents several challenges that researchers must address.
Synthetic Optimization
Researchers continue to refine synthetic approaches to improve yields and reduce environmental impact:
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Development of more efficient catalysts for coupling reactions
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Exploration of green chemistry approaches using safer solvents and reagents
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Scale-up considerations for industrial production
Purification Methods
Achieving high purity is crucial for many applications, particularly in catalysis and medicinal contexts:
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Recrystallization from ethanol/water mixtures can remove trace impurities
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High-vacuum sublimation provides an alternative purification approach
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Modern chromatographic techniques enable the separation of closely related impurities
Purity exceeding 98% is typically confirmed through techniques like HPLC or melting point analysis .
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